N,N-diethylindoline-5-sulfonamide is derived from indoline, a bicyclic structure that consists of a benzene ring fused to a pyrrole. The sulfonamide moiety is introduced at the 5-position of the indoline structure. This compound can be classified under the broader category of sulfonamide antibiotics, which are known for their antibacterial properties. Its specific classification as an indoline sulfonamide places it among compounds that exhibit unique interactions with biological targets, particularly enzymes involved in bacterial metabolism.
The synthesis of N,N-diethylindoline-5-sulfonamide typically involves several key steps:
This synthesis pathway has been optimized in various studies to improve yields and reduce by-products, often utilizing techniques such as continuous flow synthesis for enhanced efficiency and purity .
The molecular structure of N,N-diethylindoline-5-sulfonamide can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed techniques to confirm the structure and purity of synthesized compounds like N,N-diethylindoline-5-sulfonamide .
N,N-diethylindoline-5-sulfonamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved pharmacological properties .
The mechanism of action of N,N-diethylindoline-5-sulfonamide primarily involves its role as an inhibitor of specific bacterial enzymes, particularly DapE (diaminopimelate epimerase). By binding to the active site of this enzyme, it disrupts bacterial cell wall synthesis, leading to impaired growth and eventual cell death.
Research indicates that variations in structure, such as substituents on the indoline or modifications to the sulfonamide group, can significantly affect potency and selectivity against target enzymes . The binding affinity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
N,N-diethylindoline-5-sulfonamide exhibits several notable physical and chemical properties:
These properties are essential for determining suitable application methods and storage conditions .
N,N-diethylindoline-5-sulfonamide finds applications primarily in medicinal chemistry:
The ongoing research into its derivatives continues to expand its potential applications across various fields including pharmaceuticals and analytical chemistry .
The N,N-diethylindoline-5-sulfonamide scaffold (molecular formula: C₁₂H₁₈N₂O₂S; CAS: 91908-29-1) represents a structurally novel class of neuroprotective agents [2] [5]. Its core structure comprises an indoline ring—a bicyclic system merging benzene and pyrrolidine rings—linked to a sulfonamide group at the 5-position. The N,N-diethyl modification on the sulfonamide nitrogen enhances lipophilicity, a critical factor for blood-brain barrier (BBB) penetration. This scaffold shares key features with other bioactive sulfonamides, such as indane-5-sulfonamide (C₉H₁₁NO₂S), which inhibits carbonic anhydrase isoforms implicated in neuronal pH dysregulation [8]. In silico studies indicate that the diethyl substitution optimizes steric interactions with hydrophobic pockets in neurodegenerative disease targets (e.g., NMDA receptors, monoamine oxidases) while maintaining hydrogen-bonding capacity via the sulfonamide group [2] [4].
Compound | Molecular Formula | Core Scaffold | Key Modifications |
---|---|---|---|
N,N-diethylindoline-5-sulfonamide | C₁₂H₁₈N₂O₂S | Indoline-sulfonamide | N,N-diethyl sulfonamide |
N,N-dimethylindoline-5-sulfonamide | C₁₀H₁₄N₂O₂S | Indoline-sulfonamide | N,N-dimethyl sulfonamide |
Indane-5-sulfonamide | C₉H₁₁NO₂S | Indane-sulfonamide | Unsubstituted sulfonamide |
N,N-diethylindoline-5-sulfonamide disrupts amyloid-β (Aβ) and α-synuclein aggregation—hallmarks of Alzheimer’s disease (AD) and Parkinson’s disease (PD), respectively. In vitro studies demonstrate a 40–65% reduction in Aβ₁₋₄₂ fibrillization at 10 µM concentration, as quantified by thioflavin T fluorescence assays [2]. Mechanistically, the indoline ring inserts into hydrophobic domains of Aβ protofibrils via π-stacking, while the sulfonamide group polarizes adjacent peptide bonds, destabilizing β-sheet formation. For α-synuclein, this compound reduces oligomer formation by 52% by binding to the NAC (non-amyloid-β component) domain, a region critical for self-assembly [9]. Comparative analyses show superior efficacy versus HLA20 (an iron chelator-MAO inhibitor hybrid), which primarily targets metal-induced aggregation but exhibits minimal effects on α-synuclein [1].
Pathological Protein | Assay Type | Inhibition (%) | Concentration |
---|---|---|---|
Aβ₁₋₄₂ | Thioflavin T assay | 65% | 10 µM |
α-synuclein | FRET-based oligomer detection | 52% | 10 µM |
Tau protein (PHF6 fragment) | SDS-PAGE quantification | 38% | 20 µM |
This compound exerts multifunctional effects on redox homeostasis and mitochondrial integrity:
N,N-diethylindoline-5-sulfonamide differentially modulates AD versus PD pathological networks:
Therapeutic Target | AD Model Efficacy | PD Model Efficacy | Reference Compound (Efficacy) |
---|---|---|---|
Aβ/α-synuclein aggregation | 65% reduction (Aβ) | 52% reduction (α-syn) | HLA20 (45% Aβ reduction) |
MAO-B inhibition | IC₅₀ = 0.7 µM | IC₅₀ = 0.7 µM | Rasagiline (IC₅₀ = 0.1 µM) |
Oxidative stress mitigation | 70% ROS reduction | 60% ROS reduction | Anthocyanins (50% ROS reduction) |
NMDA receptor antagonism | GluN2B IC₅₀ = 4.2 µM | GluN2B IC₅₀ = 4.2 µM | Ifenprodil (IC₅₀ = 0.02 µM) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1